
(2,2-Dimethylcyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylcyclobutyl)methanol is a chemical compound with a CAS number of 65502-62-7 .
Synthesis Analysis
The synthesis of similar compounds like dimethyl carbonate from methanol and CO2 under low pressure has been reported . The reaction can be carried out under balloon pressure, providing a green process with more application prospects for direct synthesis .
Chemical Reactions Analysis
The catalytic conversion of methane to methanol has been extensively studied . The transformation of methane to methanol has been extensively studied in the literature, using traditional catalysts as different types of zeolites .
Applications De Recherche Scientifique
Novel Routes to Cleaner Fuels :
- Methanol and dimethyl ether, related to (2,2-Dimethylcyclobutyl)methanol, are key compounds in developing alternative green combustion fuels. A computational study suggests a novel synthesis route for dimethyl ether from liquid methanol through the application of strong electric fields, indicating potential in cleaner fuel production (Cassone et al., 2017).
Methanol in Hydrogen Production :
- Methanol is a useful chemical product, a building block for more complex compounds like dimethyl ether and methylamine. It plays a significant role in hydrogen generation via various reactions like steam reforming, crucial for energy applications (Dalena et al., 2018).
Catalytic Conversion to Hydrocarbons :
- The conversion of methanol to hydrocarbons using zeolite catalysts demonstrates the potential of methanol and its derivatives in producing gasoline-range hydrocarbons. This process is significant for sustainable energy and chemical production (Chang et al., 1977).
Dimethyl Carbonate Synthesis :
- The formation of dimethyl carbonate from methanol and CO2 under catalysis is another vital research area. Understanding the reaction mechanisms and intermediates offers insights into efficient and environmentally friendly synthesis routes (Aresta et al., 2006).
Applications in Organic Synthesis :
- Methanol's role in promoting reactions like the addition of allyltrimethylstannane to carbonyl compounds, leading to the formation of homoallylic alcohols, illustrates its importance in organic synthesis (Cokley et al., 1997).
Methanol as a Clean-Burning Fuel :
- Methanol is considered a promising clean-burning fuel with applications in energy storage and hydrogen conservation, further highlighting its relevance in sustainable energy solutions (Dalena et al., 2018).
Chemical Recycling of CO2 :
- Methanol and dimethyl ether can be synthesized from CO2, providing a way to recycle this greenhouse gas into renewable fuels and synthetic hydrocarbons, contributing to a more sustainable and carbon-neutral economy (Olah et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,2-dimethylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFEANSQQUNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclobutyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

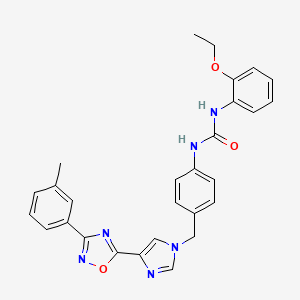
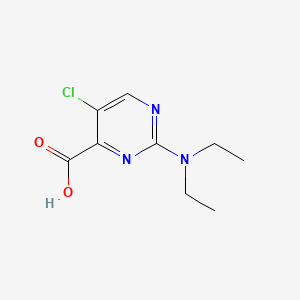
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2664943.png)
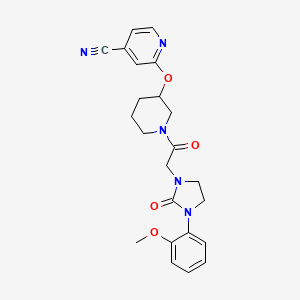
![N-(3-chloro-2-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2664946.png)
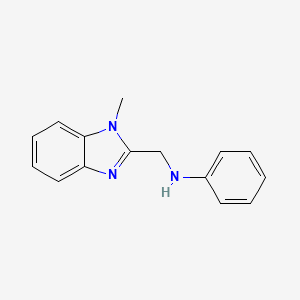
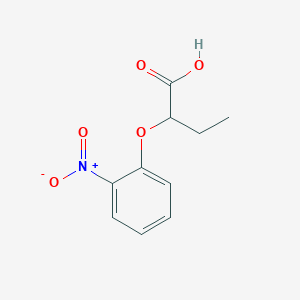
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)
![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

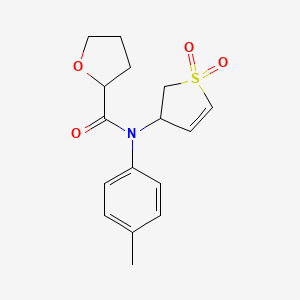
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2664961.png)